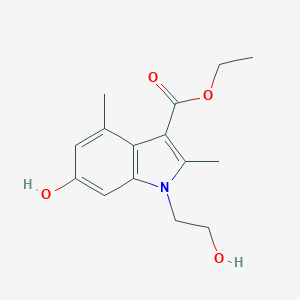![molecular formula C15H14ClNO4S B361090 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 332057-66-6](/img/structure/B361090.png)
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as sulfanilides . It is an organic aromatic compound containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . The molecular formula is C15H14ClNO4S, and it has an average mass of 339.794 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a methylsulfonyl amino group and a chlorobenzyl group attached . The molecular weight is 339.8g/mol.Applications De Recherche Scientifique
Metabolic Pathways and Enzyme Induction
Studies have highlighted the metabolic transformation and enzyme induction capabilities of compounds related to 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid. For instance, research has shown that methylsulfonyl metabolites derived from chlorinated compounds like dichlorobenzene can significantly influence the activities of hepatic microsomal enzymes involved in drug metabolism. Such metabolites have been associated with inducing phase I and phase II reactions in hepatic microsomal drug metabolism, pointing towards their potential role in modifying enzyme activities and influencing metabolic pathways (Kato, Kogure, Sato, & Kimura, 1988).
Environmental and Toxicological Insights
Research into similar compounds has also provided valuable insights into environmental and toxicological aspects. For example, the study of methylsulfonyl metabolites of polychlorinated biphenyl congeners in rats revealed their significant impact on hepatic microsomal drug-metabolizing enzyme systems. These findings suggest the involvement of such metabolites in inducing enzyme systems, which could have implications for understanding the environmental persistence and biological effects of related compounds (Kato et al., 1995).
Pharmacokinetics and Drug Development
Investigations into the pharmacokinetics of sulfoxide compounds provide a framework for understanding the absorption, distribution, and metabolism of 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid analogs. Studies on compounds like ML-1035 have shown how enantiomers can have different disposition kinetics and how their metabolic pathways, including sulfidation and sulfoxidation, can affect their pharmacological profiles. Such research is crucial for drug development, particularly in designing compounds with desirable pharmacokinetic properties (Kuo, Poole, Mandagere, & Hwang, 1993).
Biochemical and Molecular Mechanisms
The study of metabolites from chlorinated aromatic hydrocarbons, such as those formed from tetrachlorobiphenyl, sheds light on the biochemical and molecular mechanisms underlying the formation and effects of sulfur-containing metabolites. Such research contributes to a deeper understanding of the metabolic fate and potential toxicological implications of these compounds, which is essential for assessing their safety and environmental impact (Haraguchi et al., 1985).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-22(20,21)17(10-11-2-6-13(16)7-3-11)14-8-4-12(5-9-14)15(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBPWWNHRUUQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B361007.png)
![7,7-Dimethyl-1-[({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B361008.png)
![8-phenoxy-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B361010.png)
![4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B361012.png)
![Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate](/img/structure/B361014.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B361019.png)
![3-(Methylsulfanyl)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B361045.png)
![2-amino-5-oxo-4-[4-(1-pyrrolidinyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B361059.png)



![2-amino-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B361084.png)

![5-[5-(3-Bromophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B361109.png)